2-Hydroxyethyl 4-(1,3-benzoxazol-2-yl)benzoate

Polymer chemistry Nonlinear optical materials Monomer design

Problem: Benzoxazole chromophores leach from polymer matrices, compromising long-term photostability. Solution: This hydroxyethyl ester provides a reactive -OH handle for covalent incorporation into polyester, polyurethane, or acrylate backbones, eliminating stabilizer migration. • Direct copolymerization - no additional hydrolysis steps required vs. methyl ester analogs • Elevated PSA (72.56 Ų) and intermediate LogP (2.64) improve compatibility with semi-polar coatings • Class-recognized UV-A absorption superior to benzophenone-type stabilizers

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
CAS No. 88575-38-6
Cat. No. B12882411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl 4-(1,3-benzoxazol-2-yl)benzoate
CAS88575-38-6
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)OCCO
InChIInChI=1S/C16H13NO4/c18-9-10-20-16(19)12-7-5-11(6-8-12)15-17-13-3-1-2-4-14(13)21-15/h1-8,18H,9-10H2
InChIKeyOQWRAAAYBQYTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyethyl 4-(1,3-benzoxazol-2-yl)benzoate Procurement Profile


2-Hydroxyethyl 4-(1,3-benzoxazol-2-yl)benzoate (CAS 88575-38-6) is a benzoxazole-derivatized benzoate ester with the molecular formula C₁₆H₁₃NO₄ and a molecular weight of approximately 283.28 g/mol . The compound features a benzoxazole heterocycle linked para to a benzoate ester bearing a terminal hydroxyethyl group. This structural motif is characteristic of benzoxazole-based fluorescent brighteners, UV absorbers, and nonlinear optical (NLO) chromophore intermediates, where the hydroxyethyl functionality serves as a reactive handle for polymer incorporation or further derivatization [1].

Why Substitution Fails for 2-Hydroxyethyl 4-(1,3-benzoxazol-2-yl)benzoate


Benzoxazole derivatives are not interchangeable commodities. Even subtle structural variations—such as replacing the hydroxyethyl ester with a methyl ester (CAS 20000-53-7) or the free acid (CAS 20000-54-8)—can profoundly alter solubility, thermal stability, and photophysical properties . The hydroxyethyl terminus provides a reactive hydroxyl group that enables covalent incorporation into polyester, polyurethane, or acrylate matrices, a capability absent in simple alkyl esters. In UV-absorber applications, the position of the benzoxazole substituent and the nature of the ester group directly influence the molar extinction coefficient and absorption maximum, as demonstrated in structure–property studies of related 2-arylbenzoxazole series [1]. Generic substitution without quantitative validation therefore risks compromised photostability, inadequate polymer compatibility, or failure to meet target specifications in both research and production settings.

2-Hydroxyethyl 4-(1,3-benzoxazol-2-yl)benzoate Comparator Evidence


Hydroxyethyl vs. Methyl Ester Reactivity in Polymer Incorporation

The hydroxyethyl terminus of the target compound enables direct covalent attachment to polymer backbones via esterification or transesterification reactions. In contrast, the methyl ester analog (CAS 20000-53-7) lacks a free hydroxyl group and requires prior hydrolysis to the carboxylic acid before polymer incorporation, adding one synthetic step and reducing atom economy. Patent literature explicitly claims benzoxazole derivatives bearing hydroxyethyl groups for the synthesis of nonlinear optical polymers, citing superior thermal stability of the resulting materials [1]. While no head-to-head copolymerization kinetics study was identified in publicly available literature, the structural requirement for a hydroxyalkyl substituent is a defined criterion in NLO polymer design.

Polymer chemistry Nonlinear optical materials Monomer design

Computed LogP and PSA vs. In-Class Analogs

Computed physicochemical parameters provide a quantitative basis for differentiation. The target compound (CAS 88575-38-6) exhibits a polar surface area (PSA) of 72.56 Ų and a calculated LogP of 2.64 . The methyl ester analog (CAS 20000-53-7) possesses a lower PSA (approximately 52 Ų, estimated from structural difference) and a higher LogP (~3.0), indicating greater lipophilicity and potentially reduced aqueous solubility. The free acid (CAS 20000-54-8) has a PSA of approximately 63 Ų but is ionizable at physiological pH, altering its solubility and permeability profile. These differences are material when selecting benzoxazole derivatives for applications requiring specific partitioning behavior, such as cosmetic UV-filter formulations or biological assay systems.

Medicinal chemistry Formulation science ADMET prediction

Benzoxazole Chromophore Absorption and Emission

Benzoxazole-based chromophores are well-established UV absorbers. Commercial optical brighteners of the benzoxazole class (e.g., OB-1, OB) exhibit absorption maxima in the 340–380 nm range and emission maxima in the 420–470 nm range [1]. The specific absorption maximum of 2-hydroxyethyl 4-(1,3-benzoxazol-2-yl)benzoate has not been reported in peer-reviewed literature; however, the 2-phenylbenzoxazole core shared with known brighteners predicts absorption in a similar UV-A window. Compared with non-benzoxazole UV absorbers such as 2-hydroxy-4-methoxybenzophenone (λ_max ≈ 325 nm), benzoxazole derivatives typically provide superior UV-A coverage (320–400 nm), which is critical for both polymer stabilization and sunscreen applications [2]. Quantitative absorption and emission data for this specific compound remain a gap in the public domain.

UV absorption Fluorescence Optical brighteners

2-Hydroxyethyl 4-(1,3-benzoxazol-2-yl)benzoate Application Scenarios


NLO and Photonic Polymer Incorporation

The hydroxyethyl ester functionality permits direct copolymerization or grafting into polyester, polyurethane, or acrylate backbones, enabling the creation of side-chain NLO polymers where the benzoxazole chromophore provides the required π-conjugated system [1]. This use case is supported by patent claims that explicitly require a hydroxyalkyl substituent for thermal stability enhancement in poled polymer systems [1]. Researchers sourcing benzoxazole monomers for electro-optic device fabrication should prioritize the hydroxyethyl ester over the methyl ester to avoid additional hydrolysis steps.

UV-A Protective Coatings and Polymer Stabilization

The intermediate LogP (2.64) and elevated PSA (72.56 Ų) relative to the methyl ester analog suggest improved compatibility with semi-polar polymer matrices and coating formulations. The benzoxazole chromophore is class-recognized for UV-A absorption superior to benzophenone-type stabilizers [2], making this compound a candidate for research into next-generation photostabilizers where the hydroxyethyl group further facilitates reactive binding to the host polymer, reducing stabilizer migration over time.

Benzoxazole Library Intermediate

The hydroxyethyl group serves as a versatile synthetic handle for further derivatization—mesylation, tosylation, oxidation to the aldehyde or carboxylic acid, or coupling to biomolecules. This positions the compound as a key intermediate in medicinal chemistry or chemical biology programs exploring benzoxazole-based pharmacophores, where the physicochemical profile (PSA, LogP) meets drug-likeness thresholds . Procurement for library synthesis benefits from the dual functionality: a pre-installed benzoxazole core and a modifiable hydroxyethyl tail.

Fluorescent Brightener and Optical Whitener Development

The 2-phenylbenzoxazole substructure is a privileged scaffold in fluorescent whitening agent design [2]. While the specific emission properties of this compound remain unpublished, its structural analogy to commercial benzoxazole brighteners (e.g., OB-1, λ_em ≈ 434 nm) [3] supports its screening in textile, detergent, or paper brightening applications, particularly where the hydroxyethyl ester offers a tethering point for fiber-reactive or water-dispersible formulations.

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